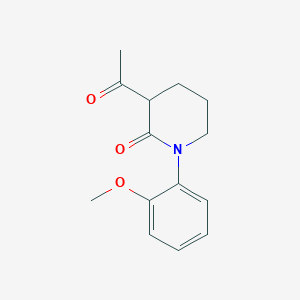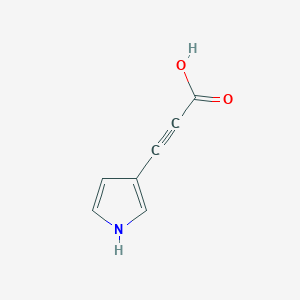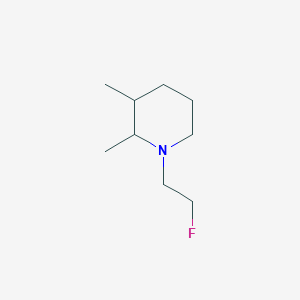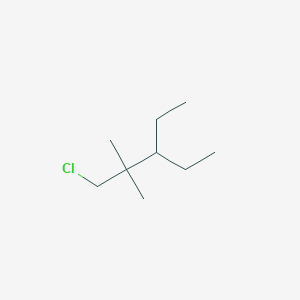
1-Bromo-3-(1-chloropropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. This compound is characterized by a benzene ring substituted with a bromine atom and a 1-chloropropan-2-yl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic substitution of bromobenzene with 1-chloropropane under specific conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions: 1-Bromo-3-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkanes or alkenes.
科学的研究の応用
1-Bromo-3-(1-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of 1-Bromo-3-(1-chloropropan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
類似化合物との比較
- 1-Bromo-2-(1-chloropropan-2-yl)benzene
- 1-Bromo-4-(1-chloropropan-2-yl)benzene
- 1-Bromo-3-chlorobenzene
Comparison: 1-Bromo-3-(1-chloropropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different physical properties such as boiling point and solubility, as well as distinct reactivity in chemical reactions .
特性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC名 |
1-bromo-3-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3 |
InChIキー |
HVUNYIXZZVFPCU-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)


![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)


![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)

